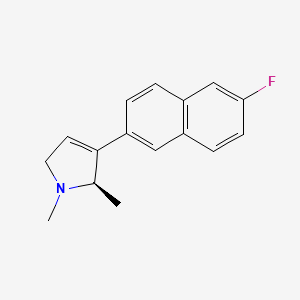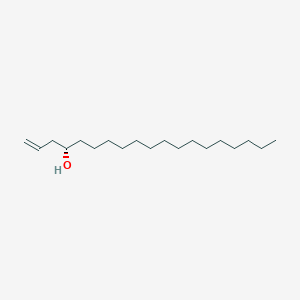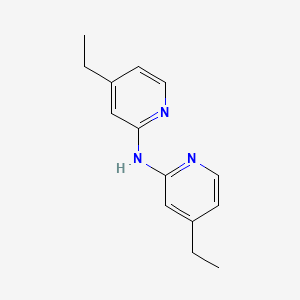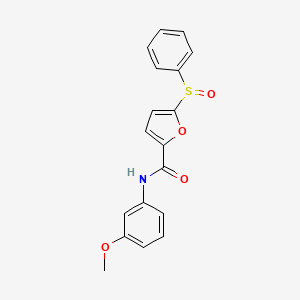![molecular formula C11H5F3N2S B14227642 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile CAS No. 827322-78-1](/img/structure/B14227642.png)
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and a pyridine ring substituted with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile typically involves the formation of the thiophene ring followed by the introduction of the trifluoromethyl group and the pyridine ring. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[5-(Trifluoromethyl)thiophen-3-yl]-1,2,3,4-tetrahydropyridazin-4-one
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is unique due to the combination of its trifluoromethyl-substituted thiophene ring and pyridine ring with a nitrile group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for various applications in research and industry .
Propiedades
Número CAS |
827322-78-1 |
|---|---|
Fórmula molecular |
C11H5F3N2S |
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
6-[5-(trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S/c12-11(13,14)10-3-8(6-17-10)9-2-1-7(4-15)5-16-9/h1-3,5-6H |
Clave InChI |
JFNGYQLHRJMBKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)C2=CSC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)


![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)




![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)

